molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No. B581998
CAS RN: 866028-06-0
M. Wt: 320.364
InChI Key: XKVSTTHNVBKSHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a spiro[3H-indole-3,4’-piperidine] core with a Boc (tert-butoxycarbonyl) protecting group. The fluorine atom is attached to the indole ring. Refer to the chemical structure for visual representation .


Physical And Chemical Properties Analysis

  • Spectral Data : Obtain NMR, IR, and MS spectra for characterization .

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines are gaining popularity in drug discovery programs due to their exploration of new areas of three-dimensional chemical space, offering novel avenues for therapeutic intervention. They are synthesized via strategies that involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These compounds are primarily synthesized for drug discovery projects, highlighting their potential in creating new therapeutic agents (Griggs et al., 2018).

Fluoropyrimidines in Cancer Therapy

Fluoropyrimidines, such as S-1, are important in the treatment of various cancers, including colorectal and gastric cancers. S-1 is an oral fluoropyrimidine that combines tegafur with two modulators to improve therapeutic efficacy and tolerability. It has been developed to provide a more effective and convenient alternative to intravenous 5-fluorouracil (5-FU), offering a significant advancement in chemotherapy (Miyamoto et al., 2014).

Indole Synthesis and Application

Indole alkaloids, which share structural similarities with "1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]", are of great interest due to their diverse biological activities. New methods for indole synthesis have been a significant area of research, providing a framework for the classification of all indole syntheses and presenting opportunities for creating novel therapeutic agents (Taber & Tirunahari, 2011).

Fluorophores in Molecular Imaging

Fluorophores are crucial in molecular imaging for in vivo cancer diagnosis, providing real-time detection capabilities with relatively inexpensive and portable equipment. The toxicity of fluorophores is a concern, but their potential use in molecular imaging highlights the importance of ongoing research to improve safety and efficacy (Alford et al., 2009).

properties

IUPAC Name

tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSTTHNVBKSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671951
Record name tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866028-06-0
Record name tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-fluoro-1,3-dihydro-2H-indol-2-one (1.80 g, 11.9 mmol) in tetrahydrofuran (30 mL) was added dropwise a 1 M solution of sodium bis(trimethylsilyl)amide in tetrahydrofuran (35.7 mL, 35.7 mmol) at −78° C. for 15 min and the mixture was stirred for 1.5 h at the same temperature. To the mixture was added dropwise a solution of tert-butyl bis(2-chloroethyl)carbamate (2.88 g, 11.9 mmol) in tetrahydrofuran (10 mL) at −78° C., then this resulting mixture was slowly warmed up to room temperature and stirred for 19 h at the same temperature. The reaction mixture was quenched by the addition of ammonium chloride aqueous solution, and concentrated to give a brown residue. The crude material was partitioned between ethyl acetate and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/acetone (3/1) to afford 356 mg (15%) of the title compound as a slight brown syrup:
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
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Quantity
35.7 mL
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2.88 g
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
15%

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